molecular formula C20H17N3O4S B366178 (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide CAS No. 875175-97-6

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide

Cat. No. B366178
M. Wt: 395.4g/mol
InChI Key: ORWNNEVSHBDDCR-MDZDMXLPSA-N
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Description

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits potential therapeutic properties due to its unique chemical structure and mechanism of action. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide involves the reaction of furan-2-ylmethylamine with 3-acetylthiophene-2-carboxylic acid followed by coupling with N-(2-bromoethyl)benzamide to form the desired compound.

Starting Materials
Furan-2-ylmethylamine, 3-acetylthiophene-2-carboxylic acid, N-(2-bromoethyl)benzamide

Reaction
Step 1: Furan-2-ylmethylamine is reacted with 3-acetylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(furan-2-yl)acryloylthiourea., Step 2: The intermediate is then reacted with N-(2-bromoethyl)benzamide in the presence of a base such as triethylamine (TEA) to form the desired compound, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide.

Mechanism Of Action

The mechanism of action of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide exhibits potent biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and exhibit anti-inflammatory and anti-microbial properties. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been shown to have low toxicity levels, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is its potency against a variety of cancer cell lines. Additionally, this compound exhibits low toxicity levels, making it a promising candidate for further research. However, one of the limitations of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is its complex synthesis method, which may make it difficult to produce in large quantities for further research.

Future Directions

There are several future directions for research on (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide and its potential therapeutic applications. Finally, research is needed to determine the optimal dosage and delivery method for this compound in order to maximize its therapeutic potential.

Scientific Research Applications

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been shown to have anti-inflammatory and anti-microbial properties.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(10-9-14-5-3-11-26-14)23-20(28)22-17-8-2-1-7-16(17)19(25)21-13-15-6-4-12-27-15/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNNEVSHBDDCR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide

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